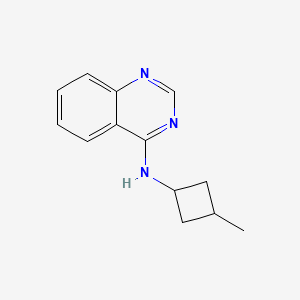
N-(3-methylcyclobutyl)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylcyclobutyl)quinazolin-4-amine: is a heterocyclic compound that features a quinazoline core structure. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The presence of the 3-methylcyclobutyl group attached to the quinazoline moiety adds unique chemical properties to this compound, making it a subject of interest in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions:
Aza-reaction: One of the common methods for synthesizing quinazoline derivatives involves the Aza-Diels-Alder reaction.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction process, leading to higher yields and shorter reaction times.
Metal-mediated reaction: Transition metals such as palladium are often used as catalysts in the synthesis of quinazoline derivatives.
Ultrasound-promoted reaction: Ultrasound energy is used to enhance the reaction rates and yields.
Phase-transfer catalysis reaction: This method involves the use of phase-transfer catalysts to facilitate the transfer of reactants between different phases, improving the reaction efficiency.
Industrial Production Methods:
Industrial production of quinazoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions:
Oxidation: Quinazoline derivatives can undergo oxidation reactions to form quinazolinone derivatives.
Reduction: Reduction reactions can convert quinazoline derivatives into their corresponding dihydroquinazoline forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the quinazoline core.
Common Reagents and Conditions:
Oxidation: Monoperphthalic acid in ether at room temperature.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
科学的研究の応用
Chemistry:
Quinazoline derivatives are widely used as building blocks in the synthesis of various bioactive molecules. They serve as key intermediates in the development of new pharmaceuticals and agrochemicals .
Biology:
In biological research, quinazoline derivatives are used as probes to study enzyme functions and cellular pathways. They are also employed in the development of diagnostic tools and imaging agents .
Medicine:
Quinazoline derivatives have shown promising results in the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions. Several quinazoline-based drugs have been approved for clinical use, such as erlotinib and gefitinib for cancer treatment .
Industry:
In the industrial sector, quinazoline derivatives are used in the production of dyes, pigments, and other specialty chemicals. Their unique chemical properties make them valuable in various manufacturing processes .
作用機序
The mechanism of action of N-(3-methylcyclobutyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects . For example, they can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The binding of quinazoline derivatives to these targets can disrupt cellular processes, leading to the inhibition of cell proliferation and induction of apoptosis .
類似化合物との比較
N-(4-fluorophenyl)quinazolin-4-amine: This compound has shown high anti-inflammatory activity.
2,4,6-trisubstituted quinazoline derivatives: These compounds have demonstrated significant antiproliferative activity against various cancer cell lines.
Quinazolinone derivatives: These compounds have broad-spectrum antimicrobial activity and are used to overcome antibiotic resistance.
Uniqueness:
N-(3-methylcyclobutyl)quinazolin-4-amine: stands out due to the presence of the 3-methylcyclobutyl group, which imparts unique chemical properties and enhances its biological activity. This structural modification can lead to improved pharmacokinetic properties and increased potency compared to other quinazoline derivatives .
特性
IUPAC Name |
N-(3-methylcyclobutyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-9-6-10(7-9)16-13-11-4-2-3-5-12(11)14-8-15-13/h2-5,8-10H,6-7H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHAVXKQCTXKNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)NC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(5-bromopyridin-3-yl)-methylamino]-N-propan-2-ylacetamide](/img/structure/B6647725.png)
![3-[(5-Bromopyridin-3-yl)amino]butan-1-ol](/img/structure/B6647726.png)
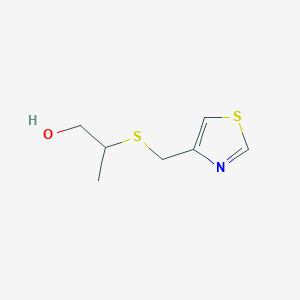
![3-[3-Hydroxybutyl(methyl)amino]-1-methylpyrazin-2-one](/img/structure/B6647740.png)
![6-[3-(2-Hydroxyethyl)pyrrolidin-1-yl]pyridine-3-carboxamide](/img/structure/B6647743.png)
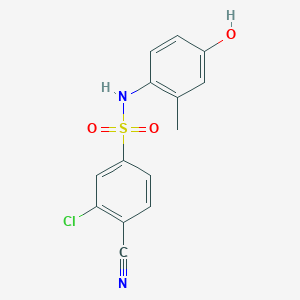
![N-(1-methoxypropan-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B6647767.png)
![[3-(Diethylamino)pyrrolidin-1-yl]-piperidin-1-ylmethanone](/img/structure/B6647773.png)
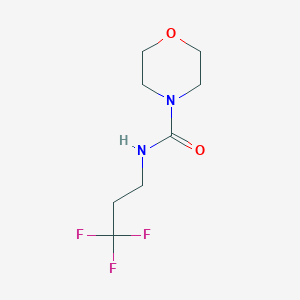
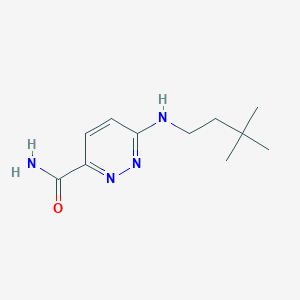
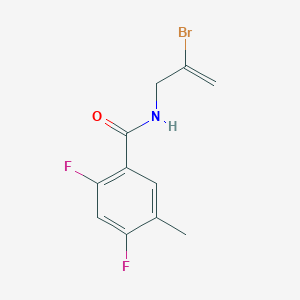
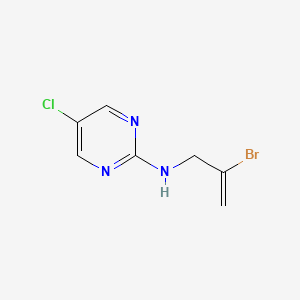
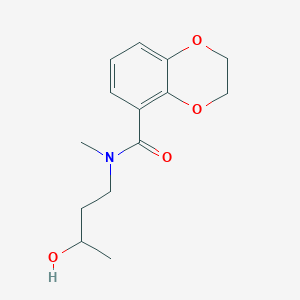
![2-bromo-N-[(3-cyanophenyl)methyl]-6-fluorobenzamide](/img/structure/B6647829.png)
